3-Cyclopropoxy-6-isopropylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-6-isopropylpyridin-2-amine is an organic compound with the molecular formula C11H16N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the third position and an isopropyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-3-bromopyridine.
Cyclopropylation: The bromopyridine undergoes a cyclopropylation reaction using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Isopropylation: The cyclopropylated intermediate is then subjected to isopropylation using isopropyl iodide and a suitable base like sodium hydride.
Amination: Finally, the compound is aminated using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-isopropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropylpyridin-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-(propan-2-yl)pyridin-2-amine: Similar structure but with different substituents.
3-Cyclopropoxy-6-isopropoxypyridin-2-amine: Another closely related compound with slight structural variations.
Uniqueness
3-Cyclopropoxy-6-isopropylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy and isopropyl groups on the pyridine ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
NSSYZJVWPCALLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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